molecular formula C9H15BrO B14322670 8-Bromo-4-methyloct-6-en-3-one CAS No. 105665-95-0

8-Bromo-4-methyloct-6-en-3-one

Cat. No.: B14322670
CAS No.: 105665-95-0
M. Wt: 219.12 g/mol
InChI Key: DLSBBJYQNTXOOR-UHFFFAOYSA-N
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Description

8-Bromo-4-methyloct-6-en-3-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and an enone functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-methyloct-6-en-3-one typically involves the bromination of 4-methyloct-6-en-3-one. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methyloct-6-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-4-methyloct-6-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-4-methyloct-6-en-3-one involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, while the bromine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyloct-6-en-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Chloro-4-methyloct-6-en-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    8-Bromo-4-methylhex-6-en-3-one: Shorter carbon chain, affecting its physical and chemical properties.

Properties

CAS No.

105665-95-0

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

8-bromo-4-methyloct-6-en-3-one

InChI

InChI=1S/C9H15BrO/c1-3-9(11)8(2)6-4-5-7-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

DLSBBJYQNTXOOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC=CCBr

Origin of Product

United States

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